
6,7-Diacetoxy-4-chlor-chinazolin
Übersicht
Beschreibung
6,7-Diacetoxy-4-chloro-quinazoline is a chemical compound with the molecular formula C13H10ClN3O3 . It is a quinazoline derivative that is commonly used as an intermediate in the synthesis of pharmaceuticals and organic compounds . This chemical is a white solid with a molecular weight of 303.69 g/mol .
Molecular Structure Analysis
The molecular structure of 6,7-Diacetoxy-4-chloro-quinazoline is represented by the formula C12H9ClN2O4 . The InChI code for this compound is 1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
6,7-Diacetoxy-4-chloro-quinazoline is a pale-yellow to yellow-brown solid . It has a molecular weight of 280.67 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
6,7-Diacetoxy-4-chlor-chinazolin: Derivate wurden ausgiebig auf ihr Potenzial als Antitumormittel untersucht. Diese Verbindungen haben vielversprechende Ergebnisse bei der Hemmung der Proliferation verschiedener menschlicher Krebszelllinien gezeigt, darunter PC-3 (Prostatakrebs), MGC-803 (Magenkarzinom), HGC-27 (Magenkarzinom), A549 (Lungenkarzinom) und H1975 (Lungenkarzinom) . Der Wirkmechanismus beinhaltet häufig die Induktion von Apoptose und Zellzyklusarrest, die wichtige Pfade in der Krebstherapie sind .
Antimikrobielle Eigenschaften
Chinazolin-Derivate zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antimikrobielle Eigenschaften. Sie wurden als antibakterielle und antifungale Wirkungen gefunden, die für die Entwicklung neuer Antibiotika und Antiseptika genutzt werden könnten .
Antivirene Anwendungen
Das strukturelle Gerüst von Chinazolin ermöglicht die Synthese von Verbindungen mit antiviralen Aktivitäten. Diese Derivate können so konzipiert werden, dass sie spezifische virale Enzyme oder Replikationsprozesse angreifen, was einen Weg für die Entwicklung neuer antiviraler Medikamente eröffnet .
Entzündungshemmende Wirkungen
Die Forschung hat gezeigt, dass Chinazolin-Verbindungen entzündungshemmende Eigenschaften aufweisen können. Dies ist besonders relevant im Kontext chronisch-entzündlicher Erkrankungen, bei denen solche Verbindungen therapeutische Vorteile bieten könnten .
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung könnten Chinazolin-Derivate wie This compound auf ihre potenziellen blutdrucksenkenden Wirkungen untersucht werden. Die Modifikation dieser Verbindungen könnte zu neuen Behandlungen für Bluthochdruck und verwandte Herz-Kreislauf-Erkrankungen führen .
Neurologische Erkrankungen
Der Chinazolin-Rest ist ein gemeinsames Merkmal in mehreren Antiepileptika. Derivate von This compound könnten auf ihre Wirksamkeit bei der Behandlung neurologischer Erkrankungen wie Epilepsie untersucht werden .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that quinazoline derivatives, which include 6,7-diacetoxy-4-chloro-quinazoline, have a wide range of pharmacological activities .
Mode of Action
Studies on similar quinazoline derivatives have shown that they can inhibit the colony formation and migration of cancer cells .
Biochemical Pathways
It has been observed that similar compounds can induce apoptosis of cancer cells and cause cell cycle arrest at the g1-phase .
Pharmacokinetics
The compound’s molecular weight is 28067 , which could potentially influence its bioavailability.
Result of Action
6,7-Diacetoxy-4-chloro-quinazoline has been found to display potent anti-proliferative activity against certain human cancer cell lines . It can inhibit the colony formation and migration of these cells, induce their apoptosis, and cause cell cycle arrest at the G1-phase .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
Eigenschaften
IUPAC Name |
(7-acetyloxy-4-chloroquinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFINQJTXMSFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650613 | |
| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938185-04-7 | |
| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

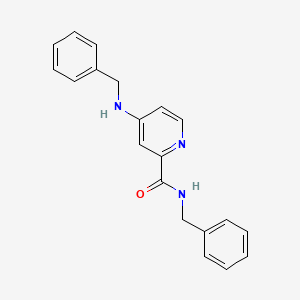


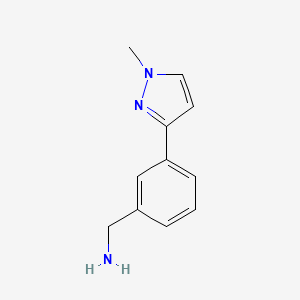
![2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol](/img/structure/B1604383.png)
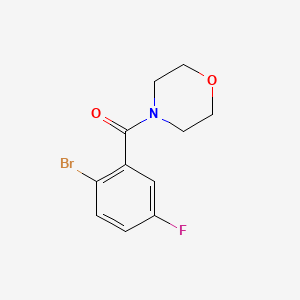

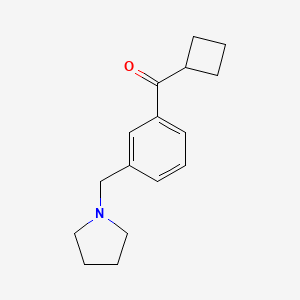


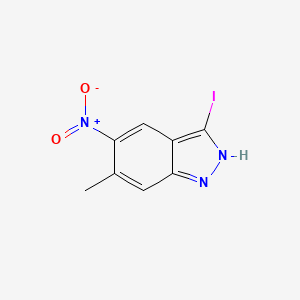
![7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1604396.png)
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604397.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)